Summary of the Application: dNTPs play a crucial role in the field of biochemistry and molecular biology, particularly in DNA replication and repair . They are the building blocks of DNA and are essential for the synthesis of DNA strands. The balance of dNTPs is critical for maintaining genome stability .
Methods of Application: One method of studying dNTPs involves a fluorescence-based assay for the rapid detection and quantification of cellular dNTPs . This assay relies on the principle that incorporation of a limiting dNTP is required for primer-extension and Taq polymerase-mediated 5–3′ exonuclease hydrolysis of a dual-quenched fluorophore-labeled probe resulting in fluorescence .
Results or Outcomes: The assay demonstrated excellent linearity (R2 > 0.99) and can detect between approximately 0.5 and 100 pmol of dNTP . The limits of detection (LOD) and quantification (LOQ) for all dNTPs were defined as <0.77 and <1.3 pmol, respectively . The intra-assay and inter-assay variation coefficients were determined to be <4.6% and <10%, respectively with an accuracy of 100 ± 15% for all dNTPs .
Summary of the Application: Modified nucleoside triphosphates (NTPs) are invaluable tools to probe bacterial enzymatic mechanisms, develop novel genetic material, and engineer drugs and proteins with new functionalities . They are critical to advance our fundamental knowledge of bacterial protein machinery .
Methods of Application: In bacterial research, innovative methods have been devised to internalize NTPs into bacteria for in vivo applications . These methods explore alterations in one of the three moieties: the nucleobase, the sugar, and the phosphate tail .
Results or Outcomes: Modified NTPs have been investigated to understand DNA repair mechanisms and propagation of DNA mutations, from environmental or spontaneous sources, leading to altered protein synthesis .
Summary of the Application: A crucial factor in maintaining genome stability is establishing deoxynucleoside triphosphate (dNTP) levels within a range that is optimal for chromosomal replication . Abnormal levels of dNTPs may compromise genome stability .
Methods of Application: This area of research focuses on how abnormal levels of dNTPs may compromise genome stability . A high dNTP concentration has long been recognized as a factor reducing the fidelity of DNA polymerase proofreading .
Results or Outcomes: Derangements in dNTP levels may impact a wide range of processes, reflecting the fact that DNA replication impinges on many chromosomal activities, such as DNA repair, recombination, and chromatin assembly .
Summary of the Application: Access to deoxyribonucleotide triphosphates (dNTPs) is vital for sequencing work and certain diagnostics . The ability to amplify, modify and fabricate DNA is fundamental to modern molecular biology .
Methods of Application: The enabling technology that underpins much of molecular biology, including genome sequencing, is the polymerase chain reaction (PCR) . The technique uses heat to separate double-stranded DNA and dNTPs for the replication and amplification of DNA .
Results or Outcomes: The methods have helped researchers reveal countless insights into molecular processes and disease; they enabled the Human Genome Project, and they were vital in the global response to the SARS-CoV-2 pandemic .
Summary of the Application: Information about the cellular concentrations of deoxyribonucleoside triphosphates (dNTPs) is instrumental for mechanistic studies of DNA replication and for understanding diseases caused by defects in dNTP metabolism .
Methods of Application: The dNTPs are measured by methods based on either HPLC or DNA polymerization . An isocratic reverse phase HPLC-based technique is able to separate dNTPs, rNTPs and ADP in a single run .
Results or Outcomes: The method is compatible with a wide range of biological samples and has a sensitivity better than other UV-based HPLC protocols, closely matching that of mass spectrometry-based detection .
Dntpd, or deoxynucleotide triphosphate, is a fundamental compound in molecular biology, serving as the building block for DNA synthesis. It consists of a deoxyribose sugar, a nitrogenous base (adenine, cytosine, guanine, or thymine), and three phosphate groups. The presence of the triphosphate moiety provides the energy necessary for the polymerization process during DNA replication and repair. Dntpd plays a critical role in various biochemical processes, including the Polymerase Chain Reaction (PCR) and DNA sequencing.
DNTPD functions as a hole transport layer (HTL) or hole injection layer (HIL) material in organic light-emitting diode (OLED) and perovskite solar cell devices []. The electron-rich triphenylamine units facilitate the movement of holes (positively charged carriers) within the device. By incorporating a DNTPD layer at the interface between the anode (typically Indium Tin Oxide, ITO) and the emitting layer, the hole injection barrier is reduced, leading to improved current efficiency in OLEDs []. In perovskite solar cells, DNTPD can play a similar role in enhancing hole transport and overall device performance.
The reactions can be summarized as follows:
Dntpd is essential for various biological functions:
Research indicates that variations in Dntpd levels can affect cellular processes, leading to implications in diseases such as cancer .
Dntpd can be synthesized through several methods:
Dntpd has numerous applications in biotechnology and molecular biology:
Studies involving Dntpd focus on its interactions with enzymes and other biomolecules:
These studies are crucial for optimizing conditions in laboratory settings and enhancing molecular biology techniques.
Dntpd is part of a broader class of compounds known as nucleotides. Here are some similar compounds along with their unique features:
Compound Name | Unique Features |
---|---|
Deoxyadenosine Triphosphate (dATP) | Contains adenine; crucial for energy transfer in cells. |
Deoxycytidine Triphosphate (dCTP) | Contains cytosine; involved in DNA synthesis and repair. |
Deoxyguanosine Triphosphate (dGTP) | Contains guanine; important for RNA synthesis and signaling. |
Deoxythymidine Triphosphate (dTTP) | Contains thymine; essential for synthesizing thymidine-rich regions of DNA. |
Dntpd stands out due to its role as a general term encompassing all four types of deoxynucleotide triphosphates, each with specific roles depending on the nitrogenous base present.
Sublimation remains the gold-standard purification method for DNTPD, achieving >99% purity levels essential for optoelectronic applications. The process involves heating raw DNTPD under vacuum conditions (typically <10⁻³ Torr) at temperatures exceeding 250°C, followed by controlled recondensation on cooled substrates. Thermal gravimetric analysis (TGA) demonstrates DNTPD's thermal stability with <0.5% weight loss at 250°C, enabling repeated sublimation cycles without decomposition.
Comparative studies show sublimated DNTPD exhibits superior device performance over solution-processed counterparts. In OLED configurations using the structure ITO/DNTPD (40 nm)/Bebq₂:Ir(mphmq)₂(tmd)/Bebq₂/LiF/Al, sublimated DNTPD achieves:
Table 1: Key Properties of Sublimed DNTPD
Property | Value |
---|---|
Purity | >99% (HPLC) |
Thermal Stability | >250°C (0.5% weight loss) |
HOMO/LUMO Levels | -5.1 eV/-2.1 eV |
Absorption Peak (DCM) | 326 nm |
Fluorescence Peak (DCM) | 473 nm |
The vacuum gradient during sublimation critically impacts crystal morphology. Optimal parameters involve:
Molecular engineering of DNTPD focuses on optimizing its triarylamine core to improve hole injection and transport properties. The extended π-conjugation system compared to traditional materials like N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) enables:
Doping strategies using p-type molecules like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F₄-TCNQ) demonstrate significant performance enhancements. At 5% doping concentration:
Table 2: Electronic Properties of Modified DNTPD Derivatives
Modification | HOMO (eV) | LUMO (eV) | μₕ (cm²/Vs) |
---|---|---|---|
Pristine DNTPD | -5.1 | -2.1 | 1.2×10⁻⁴ |
F₄-TCNQ-doped (5%) | -5.3 | -2.3 | 3.8×10⁻⁴ |
Methoxy-substituted | -4.9 | -1.9 | 2.1×10⁻⁴ |
Recent advances employ computational chemistry to predict substituent effects. Density functional theory (DFT) calculations guide rational design of electron-donating groups (e.g., methoxy, dimethylamino) that lower ionization potentials while maintaining thermal stability.
Transitioning lab-scale DNTPD synthesis (<10 g/batch) to industrial production (>1 kg/batch) presents multifaceted challenges:
Material Challenges
Process Optimization
Continuous flow sublimation systems demonstrate promise for scaling:
Economic Considerations
Parameter | Lab-Scale | Industrial-Scale |
---|---|---|
Production Cost ($/g) | 120 | 18 |
Energy Consumption (kWh/g) | 8.7 | 2.1 |
Purity Variance | ±0.3% | ±1.2% |
Hybrid purification approaches combining column chromatography (purity >95%) with single-pass sublimation address the purity/yield trade-off. This reduces sublimation time by 60% while maintaining >99% final purity.
N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine serves as a critical component in organic light-emitting diode device architectures, functioning primarily as a hole transport and hole injection layer material [1]. The compound, with the chemical formula C64H54N4 and molecular weight of 879.1 g/mol, exhibits exceptional electronic properties that make it particularly suitable for interface engineering applications [1]. Its highest occupied molecular orbital level of 5.1 eV and lowest unoccupied molecular orbital level of 2.1 eV provide optimal energy level alignment for efficient charge transport in organic electronic devices [1] [34].
The material's electron-rich nature, attributed to its four triarylamine units, enables effective hole transport while simultaneously blocking electron transport, making it an ideal candidate for optimizing charge carrier balance in organic light-emitting diode structures [1] [6]. Research has demonstrated that N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine layers can significantly reduce hole injection barriers at indium tin oxide interfaces while improving current efficiency through enhanced charge carrier balance [1].
The energy-level alignment at the indium tin oxide/N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine interface represents a critical factor in determining device performance and efficiency [5]. Studies on energy level alignment at organic heterojunctions reveal that the alignment process is driven by the alignment of charge neutrality levels between the two materials, with initial offset between charge neutrality levels giving rise to charge transfer across the interface [5].
Theoretical models demonstrate that energy-level alignment involves three primary mechanisms: the initial molecular gas-phase ionization energy, vacuum level shifts due to interface dipole formation, and renormalization energy effects from image charge interactions [12]. Research indicates that vacuum level shifts and renormalization energy effects can significantly counteract variations in ionization energy, leading to more stable energy alignments than might otherwise be expected [12].
Parameter | Value | Reference |
---|---|---|
Highest Occupied Molecular Orbital Level | 5.1 eV | [1] |
Lowest Unoccupied Molecular Orbital Level | 2.1 eV | [1] |
Absorption Maximum | 326 nm (in dichloromethane) | [1] |
Fluorescence Maximum | 473 nm (in dichloromethane) | [1] |
Molecular Weight | 879.1 g/mol | [1] |
Experimental investigations utilizing intensity-modulated photocurrent measurements have shown that optimized energy alignment can reduce built-in potentials by as much as 0.68 V, indicating significant decreases in hole injection barrier heights [9] [10]. The enhanced hole injection originates from increased work functions at the interface, which directly correlates with reduced energy barriers for charge carrier injection [9] [10].
The thickness of N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine layers exhibits profound effects on charge injection dynamics and overall device performance [27] [42]. Research on organic semiconductor layer thickness optimization reveals that critical thicknesses exist where charge carrier percolation paths begin to form, fundamentally altering the transport properties of the material [42].
Studies investigating thickness-dependent effects in organic field-effect transistors have demonstrated that films with thicknesses around 6 nanometers represent critical points where charge carrier percolation paths become established [42]. At these optimal thicknesses, devices exhibit significantly enhanced piezoresistive sensitivity, with gauge factors reaching values of 42 ± 5 for compressive strain and -31 ± 6 for tensile strain [42].
Optical simulations and experimental validation have shown that layer thickness directly influences the position of recombination zones relative to metal electrodes, which critically affects outcoupling efficiency [43]. For inverted organic light-emitting diode structures, the optimal emissive layer thickness range of 60-80 nanometers achieves maximum outcoupling efficiency to air of approximately 20% [43].
Thickness Range (nm) | Performance Impact | Key Findings |
---|---|---|
5-15 | Critical percolation threshold | Optimal sensitivity at 6 nm [42] |
40 | Standard device configuration | Used in high-efficiency red devices [1] |
60-80 | Optimal outcoupling efficiency | 20% maximum outcoupling for inverted structures [43] |
Device performance data demonstrates that N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine-based organic light-emitting diodes achieve remarkable efficiency metrics, with maximum current efficiency of 30.1 cd/A, maximum power efficiency of 32.0 lm/W, and external quantum efficiency of 24.6% when incorporated in optimized 40-nanometer thick layers [1].
N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine serves as an effective hole transport layer material in perovskite solar cell configurations, leveraging its excellent hole transport properties and energy level compatibility with perovskite absorber layers [1] [6]. The material's implementation in perovskite devices represents a significant advancement in organic-inorganic hybrid photovoltaic technology, where interface engineering plays a crucial role in device performance optimization [16] [17].
Research in perovskite solar cell development has demonstrated that hole transport layers are essential components for reducing energy barriers between the anode and adjacent layers, enabling efficient charge transport and enhancing overall device performance [13]. The unique properties of N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine, including its high electrical conductivity and optimized work function, make it particularly suitable for perovskite solar cell applications [19].
Multilayer stack optimization in N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine-based perovskite solar cells involves careful consideration of layer thicknesses, doping concentrations, and interfacial properties to achieve balanced charge transport [38]. Research on absorber and charge transport layer thickness optimization reveals that absorber layer thickness significantly affects absorption, generation, and charge transport properties [38].
Optimization studies have shown that varying absorber thickness from 50 to 1500 nanometers with 50-nanometer increments produces distinct performance characteristics, with optimal results observed at specific thickness values that balance light absorption and charge collection efficiency [38]. Thicker absorber layers enable absorption of a wider range of photons, resulting in increased charge carrier generation and higher short-circuit current density [38].
Layer Component | Optimal Thickness (nm) | Performance Impact |
---|---|---|
Hole Transport Layer | 30-40 | Balanced electrical and optical properties [28] |
Absorber Layer | 300-800 | Maximum absorption with efficient collection [38] |
Electron Transport Layer | 50-100 | Optimized electron extraction [38] |
The doping optimization of absorber and charge transport layers reveals that acceptor doping density significantly influences device performance through enhanced conductivity and reduced recombination rates [38]. Optimal doping concentrations of 10^16 cm^-3 have been identified as providing the best balance between improved electric field across interfaces and minimized auger recombination effects [38].
Stability enhancement in N,N'-Bis{4-[bis(3-methylphenyl)amino]phenyl}-N,N'-diphenyl-4,4'-biphenyldiamine-based perovskite solar cells relies heavily on interfacial modification strategies that address degradation mechanisms and improve long-term device performance [21]. Research on interfacial engineering for improved stability demonstrates that interface modifications can significantly enhance adhesion, reduce defects, and inhibit ion migration [21].
Studies on flexible perovskite solar cell stability reveal that interfacial adhesion improvement represents a critical factor in preventing delamination and crack formation under mechanical stress [21]. The implementation of chemical functional groups such as carbonyl, amidogen, and hydroxyl at interfaces has been shown to reduce defects and improve device stability [21].
Advanced interfacial modification techniques include the introduction of dual host-guest complexation strategies that simultaneously modulate bulk and interfacial properties of perovskite films [22]. Nuclear magnetic resonance spectroscopy studies demonstrate synergistic effects of dual treatment approaches, showing significant improvements in defect passivation and carrier extraction [22].
Stability Enhancement Strategy | Improvement Mechanism | Performance Gain |
---|---|---|
Dual Host-Guest Complexation | Defect passivation and enhanced transport | 96.6% efficiency retention after 1050 hours [22] |
Interfacial Adhesion Enhancement | Reduced delamination and cracking | Extended operational lifetime [21] |
Ion Migration Inhibition | Improved film homogeneity | Reduced electrode reaction [21] |
Recent breakthrough research has achieved power conversion efficiencies of 25.89% with certified values of 25.53% through implementation of dual host-guest complexation strategies [22]. These devices demonstrate exceptional operational stability, retaining over 96.6% of their initial power conversion efficiency of 25.55% after 1050 hours of continuous operation under one-sun illumination conditions [22].
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